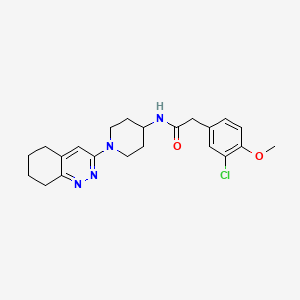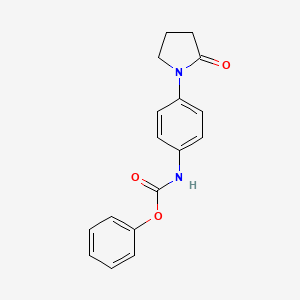
(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C18H13N3O5 and its molecular weight is 351.318. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Modeling and Simulations
Research involving compounds with furan and pyridine moieties, like the TraPPE-EH force field extension to aromatic compounds including benzene, pyridine, furan, and others, highlights the importance of these molecules in molecular simulations. These simulations aim to predict vapor-liquid equilibria, critical temperatures, and boiling points of various substances, showcasing the relevance of such compounds in understanding phase behaviors and designing new materials (Rai & Siepmann, 2007).
Energetic Materials
Compounds like 1,2,5-oxadiazole N-oxides (furoxans) fused with other heterocycles demonstrate the potential for creating novel energetic materials. The literature analysis on these compounds underlines their promise as donors and precursors for nitric oxide donors, indicating applications in designing new energetic materials with enhanced performance (Makhova & Rakitin, 2017).
Catalysis and Organic Synthesis
Research on the catalytic activities of complexes involving pyridine N-oxide and similar moieties showcases their utility in organic synthesis. For instance, complexes have been used as oxidizing agents to transform alcohols and thiophenols into their respective aldehydes and disulfides, hinting at applications in catalysis and synthetic chemistry (Yamamoto et al., 1982).
Material Science
The study of reactions between [C, N, O]-containing molecules and silicon surfaces has implications for the development of novel materials like SiC, SiN, and diamond thin films. This research area explores the mechanistic understanding of how small molecules, including those containing furan and pyridine units, react with Si surfaces to develop advanced materials (Lu & Lin, 2002).
Nanoparticle Synthesis
Innovations in nanoparticle synthesis, such as the use of copper(II) complexes of new hydrazones for the preparation of Cu and CuO nanoparticles, illustrate the significance of compounds with pyridine and furan derivatives in nanotechnology. These methodologies offer a novel approach to synthesizing metal and metal oxide nanoparticles, which are crucial in various applications, including catalysis, electronics, and material science (Selvam et al., 2019).
特性
IUPAC Name |
[4-[(E)-[(1-oxidopyridin-1-ium-4-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17(14-7-9-21(24)10-8-14)20-19-12-13-3-5-15(6-4-13)26-18(23)16-2-1-11-25-16/h1-12H,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTUZASIWNQCOJ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

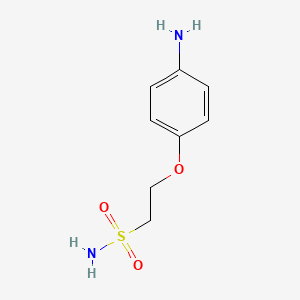
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2706084.png)
![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)

![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)
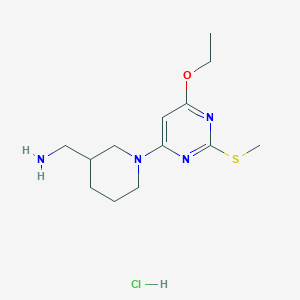
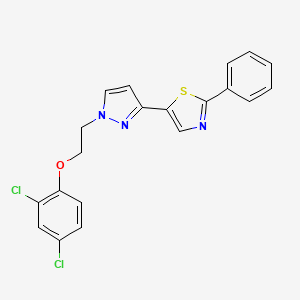
![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)
